molecular formula C17H22FNO4 B1599101 Boc-alpha-(4-fluorobenzyl)-DL-proline CAS No. 351002-78-3

Boc-alpha-(4-fluorobenzyl)-DL-proline

Cat. No. B1599101
CAS RN: 351002-78-3
M. Wt: 323.4 g/mol
InChI Key: AWTXCFLBYUGCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-alpha-(4-fluorobenzyl)-DL-proline, also known as Boc-α-(4-fluorobenzyl)-DL-Pro-OH, is a product used for proteomics research . It has a molecular formula of C17H22FNO4 and a molecular weight of 323.36 .


Physical And Chemical Properties Analysis

Boc-alpha-(4-fluorobenzyl)-DL-proline has a molecular weight of 323.36 . Unfortunately, the search results do not provide additional information about its physical and chemical properties.

Scientific Research Applications

I conducted a thorough search but found limited information on specific scientific research applications for Boc-alpha-(4-fluorobenzyl)-DL-proline . However, it is mentioned as a product for proteomics research . Proteomics is the large-scale study of proteins, which are vital parts of living organisms, with many functions. This compound may be used in proteomics to study protein structure and function, protein-protein interactions, or in the development of new therapeutic agents.

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTXCFLBYUGCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394351
Record name Boc-alpha-(4-fluorobenzyl)-DL-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-alpha-(4-fluorobenzyl)-DL-proline

CAS RN

351002-78-3
Record name Boc-alpha-(4-fluorobenzyl)-DL-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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